![molecular formula C15H15NO B1392078 2-(3,5-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187166-88-6](/img/structure/B1392078.png)
2-(3,5-Dimethylbenzoyl)-4-methylpyridine
Overview
Description
“2-(3,5-Dimethylbenzoyl)-4-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a benzoyl group, which is a functional group characterized by a carbonyl group (C=O) bonded to a phenyl group . The “3,5-Dimethylbenzoyl” part indicates that there are methyl groups (-CH3) on the 3rd and 5th carbon of the benzoyl group .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylbenzoyl)-4-methylpyridine” would be characterized by the presence of a pyridine ring and a benzoyl group with two methyl substituents . The exact structure would depend on the specific locations of these groups within the molecule.
Chemical Reactions Analysis
The chemical reactions involving “2-(3,5-Dimethylbenzoyl)-4-methylpyridine” would depend on the specific conditions and reagents used. Pyridine rings can undergo electrophilic substitution reactions, while benzoyl groups can participate in various reactions including nucleophilic acyl substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-Dimethylbenzoyl)-4-methylpyridine” would depend on its specific structure. For instance, the presence of a pyridine ring would likely make the compound basic, while the benzoyl group could potentially increase its reactivity .
Scientific Research Applications
Electroluminescent Properties in Platinum(II) Complexes
A study by Ionkin, Marshall, and Wang (2005) explored the synthesis and structural characterization of mono-cyclometalated Pt(II) complexes, using 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as a ligand. These complexes exhibited significant electroluminescent properties, highlighting their potential in optoelectronic applications (Ionkin, Marshall, & Wang, 2005).
Photochemical Dimerization
Taylor and Kan (1963) investigated the photochemical dimerization of 2-aminopyridines, including derivatives like 2-amino-3-methyl-, 4-methyl-, 5-methyl-, and 6-methylpyridines. Their research contributed to understanding the chemical and physical properties of these dimers, which could have implications in various chemical synthesis processes (Taylor & Kan, 1963).
Study of “Route-Specific Markers” in Amphetamine Synthesis
Błachut, Wojtasiewicz, and Czarnocki (2005) identified 2,6-dimethyl-3,5-diphenylpyridine as a by-product in the crude 4-methoxyamphetamine (PMA) obtained via the Leuckart method. Their research aids in the forensic analysis and understanding of the synthesis pathways of amphetamine-like substances (Błachut, Wojtasiewicz, & Czarnocki, 2005).
Coordination Polymers and Cobalt Complexes
Pedireddi and Varughese (2004) reported the synthesis and structure elucidation of Co(II) complexes of 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine. Their research is significant in the field of coordination chemistry and could have implications in the development of new materials (Pedireddi & Varughese, 2004).
Technetium Oxo Complex Substitution Kinetics
Lu and Clarke (1989) studied the substitution kinetics of a technetium oxo complex, which involved 4-methylpyridine and 3,5-dimethylpyridine. This research contributes to the understanding of reaction mechanisms in inorganic chemistry, particularly involving technetium complexes (Lu & Clarke, 1989).
Safety And Hazards
properties
IUPAC Name |
(3,5-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-16-14(9-10)15(17)13-7-11(2)6-12(3)8-13/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHGLJDSAPTEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylbenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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